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1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide

Cat. No.: B13333017
M. Wt: 197.22 g/mol
InChI Key: HDOYRNOZLOIZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a fused pyrrolopyridine scaffold, a privileged structure in pharmacology, strategically functionalized with a sulfonamide group. This combination provides multiple vectors for chemical modification and is known to facilitate key interactions with biological targets, particularly through hydrogen bonding . Key Research Applications and Value: • Anticancer Agent Development: This scaffold is of significant interest in oncology research. Structural analogues, specifically pyrrolopyridine sulfonamides, have demonstrated potent activity against critical kinases and have shown efficacy in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) . Some derivatives function as potent RSK2 (Ribosomal S6 Kinase 2) inhibitors, a key target in cancers like triple-negative breast cancer, with demonstrated anti-proliferative effects and in vivo tumor growth inhibition . • Neuroscience and Neurodegenerative Disease Research: The pyrrolopyridine-sulfonamide structure is a core component in promising NADPH oxidase 2 (NOX2) inhibitors. NOX2 is a major source of oxidative stress in the brain, and its inhibition is a validated strategy for investigating neuroprotective therapies in models of Alzheimer's disease and other neurodegenerative conditions . These inhibitors have been shown to cross the blood-brain barrier and prevent amyloid-beta-induced oxidative stress and toxicity in microglial cells . • Versatile Chemical Intermediate: The presence of the sulfonamide group and the aromatic core system makes this compound an excellent precursor for further synthetic exploration. It can be used in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only in a laboratory setting. It is strictly for use by qualified professionals. Not for diagnostic or therapeutic use, and not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2S B13333017 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

pyrrolo[3,2-b]pyridine-1-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)10-5-3-6-7(10)2-1-4-9-6/h1-5H,(H2,8,11,12)

InChI Key

HDOYRNOZLOIZQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2S(=O)(=O)N)N=C1

Origin of Product

United States

Contextualizing the 1h Pyrrolo 3,2 B Pyridine Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The 1H-Pyrrolo[3,2-b]pyridine core, a bicyclic heterocyclic system, is a prominent scaffold in medicinal chemistry due to its structural resemblance to purine (B94841) and its ability to serve as a versatile template for the design of biologically active molecules. juniperpublishers.com This scaffold is present in a variety of compounds that have been investigated for a wide range of therapeutic applications. juniperpublishers.commdpi.com Its unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding interactions make it an attractive framework for targeting various enzymes and receptors. nih.gov

Research into derivatives of the broader pyrrolopyridine family has yielded compounds with significant biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. juniperpublishers.com For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been explored as Janus kinase (JAK) inhibitors, which are crucial in the treatment of autoimmune diseases and some cancers. juniperpublishers.com Specifically, the 1H-Pyrrolo[3,2-b]pyridine framework has been the subject of structure-activity relationship (SAR) studies for the development of novel inhibitors for various biological targets. A notable example is the investigation of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent and orally available acetyl-CoA carboxylase 1 (ACC1) inhibitors, which have potential applications in oncology and metabolic diseases. nih.gov These studies highlight the adaptability of the 1H-Pyrrolo[3,2-b]pyridine core in accommodating various substituents to achieve desired pharmacological profiles. nih.gov

The following table summarizes key research findings on derivatives of the 1H-Pyrrolo[3,2-b]pyridine scaffold and its isomers, illustrating the therapeutic potential of this heterocyclic system.

ScaffoldDerivative TypeTherapeutic TargetPotential Application
1H-Pyrrolo[3,2-b]pyridine 3-Carboxamide derivativesAcetyl-CoA carboxylase 1 (ACC1)Cancer, Fatty acid related diseases
1H-Pyrrolo[2,3-b]pyridine General derivativesFibroblast growth factor receptor (FGFR)Cancer
1H-Pyrrolo[3,2-c]pyridine General derivativesFMS kinaseCancer, Arthritis
1H-Pyrrolo[3,4-c]pyridine 1,3(2H)-dione derivativesNot specifiedAnalgesic, Sedative

Significance of the Sulfonamide Moiety As a Privileged Pharmacophore

The sulfonamide group (-SO₂NH₂) is widely recognized as a "privileged pharmacophore" in medicinal chemistry. This designation stems from its frequent appearance in a multitude of clinically approved drugs and biologically active compounds. The enduring importance of the sulfonamide moiety can be attributed to several key features. It is chemically stable, synthetically accessible, and possesses the ability to engage in multiple hydrogen bonding interactions as both a donor and an acceptor.

Historically, sulfonamides first gained prominence as antibacterial agents. openaccesspub.org However, their therapeutic applications have since expanded dramatically, and they are now integral components of drugs with diverse pharmacological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. The sulfonamide group can act as a non-classical bioisostere of carboxylic acids, phenols, and amides, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. openaccesspub.org

The versatility of the sulfonamide moiety is further demonstrated by its role in enzyme inhibition. The tetrahedral geometry of the sulfonamide group allows it to mimic the transition state of various enzymatic reactions, leading to potent and selective inhibition. This is particularly evident in its use as a zinc-binding group in metalloenzyme inhibitors.

Overview of Research Trajectories for 1h Pyrrolo 3,2 B Pyridine 1 Sulfonamide Derivatives

Strategic Approaches to the 1H-Pyrrolo[3,2-b]pyridine Core Synthesis

The construction of the 1H-pyrrolo[3,2-b]pyridine (also known as 6-azaindole) framework can be broadly categorized into two main retrosynthetic strategies: the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold, or the construction of the pyridine ring from a pyrrole precursor.

Formation of the Pyrrole Ring within a Pre-existing Pyridine Scaffold

This is the more prevalent approach for the synthesis of azaindoles. Various classical indole (B1671886) syntheses have been adapted for the construction of the 1H-pyrrolo[3,2-b]pyridine core.

A notable method is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction . This approach utilizes readily available amino-o-bromopyridines and alkenyl bromides to construct the bicyclic system in a straightforward manner. For instance, the reaction of 3-amino-2-bromopyridine (B189615) with (E)-(2-bromovinyl)benzene using a Pd2(dba)3/XPhos/t-BuONa catalytic system can yield 2-phenyl-1H-pyrrolo[3,2-b]pyridine. The scope of this reaction allows for the synthesis of various substituted azaindoles by employing different alkenyl bromides. nih.gov

Another powerful tool is the Larock heteroannulation , which involves the palladium-catalyzed reaction of an ortho-haloaminopyridine with an alkyne. This method has been successfully applied to the synthesis of 2,3-disubstituted 6-azaindoles. For example, 3-amino-4-iodopyridine (B27973) can be coupled with an internal alkyne in the presence of a palladium catalyst to afford the corresponding 1H-pyrrolo[3,2-b]pyridine derivative. nih.govmdpi.com

The Heck reaction can also be employed intramolecularly to form the pyrrole ring. The synthesis of 2-methyl 6-azaindoles has been reported via the palladium-catalyzed annulation of 3-amino-4-iodopyridine with allyl acetate. mdpi.com

Furthermore, the Fischer indole synthesis has been shown to be effective for the preparation of 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. This classical method involves the acid-catalyzed cyclization of a pyridylhydrazone.

Table 1: Comparison of Methods for Pyrrole Ring Formation on a Pyridine Scaffold
Synthetic MethodStarting MaterialsKey Reagents/CatalystsProductsReference
Cascade C-N cross-coupling/HeckAmino-o-bromopyridines, Alkenyl bromidesPd2(dba)3, XPhos, t-BuONaSubstituted 1H-pyrrolo[3,2-b]pyridines nih.gov
Larock Heteroannulationo-Haloaminopyridines, AlkynesPalladium catalyst (e.g., Pd(OAc)2)2,3-Disubstituted 1H-pyrrolo[3,2-b]pyridines nih.govmdpi.com
Intramolecular Heck Reactiono-Haloaminopyridines, Allyl acetatePalladium catalyst (e.g., Pd(OAc)2)2-Substituted 1H-pyrrolo[3,2-b]pyridines mdpi.com
Fischer Indole SynthesisPyridylhydrazines, Aldehydes/KetonesAcid catalystSubstituted 1H-pyrrolo[3,2-b]pyridines

Formation of the Pyridine Ring within a Pre-existing Pyrrole Scaffold

While less common for the synthesis of the 1H-pyrrolo[3,2-b]pyridine isomer, the construction of the pyridine ring on a pre-existing pyrrole is a viable synthetic strategy. One such approach involves the ring expansion of pyrrole derivatives . This can be achieved through various methods, often involving the introduction of a single carbon atom into the pyrrole ring.

Introduction and Functionalization of the Sulfonamide Moiety at the 1-Position

The introduction of a sulfonamide group at the N-1 position of the 1H-pyrrolo[3,2-b]pyridine core is a key step in the synthesis of the target compound and its derivatives. This transformation can be achieved through direct sulfonylation of the pyrrole nitrogen.

Sulfonylation Reactions with Amines and Aryl Sulfonyl Chlorides

The direct N-sulfonylation of the 1H-pyrrolo[3,2-b]pyridine core can be challenging due to the electron-deficient nature of the pyridine ring, which reduces the nucleophilicity of the pyrrole nitrogen. However, analogous reactions on related heterocycles suggest plausible routes.

A common method for the sulfonation of pyrroles involves the use of a sulfur trioxide-pyridine complex (Py·SO3) . lifechempharma.com This reagent is a milder alternative to fuming sulfuric acid and can effect sulfonation on the pyrrole ring. While this typically leads to C-sulfonation in pyrrole itself (at the 2-position), modification of the reaction conditions and the nature of the pyrrolopyridine substrate could potentially favor N-sulfonylation. lifechempharma.com The reaction of 1H-pyrrolo[3,2-b]pyridine with an appropriate sulfamoyl chloride in the presence of a base is a direct approach to the desired sulfonamide.

Alternatively, a two-step process can be envisioned. First, the reaction of 1H-pyrrolo[3,2-b]pyridine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like sodium hydride, would yield the N-sulfonylated derivative. Subsequent reaction with an amine would then lead to the formation of the desired sulfonamide.

Metal-Catalyzed Sulfonamidation Routes

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile approach for the formation of C-N bonds, which can be adapted for the synthesis of N-heteroarylsulfonamides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds between aryl halides and amines. While typically used for C-N bond formation to an aromatic ring, modifications of this methodology could potentially be applied to the N-sulfonylation of heterocycles.

Similarly, copper-catalyzed Ullmann-type reactions are known to facilitate the coupling of aryl halides with amines and related nitrogen nucleophiles. These conditions could be explored for the coupling of a halosubstituted pyridine precursor, followed by cyclization and subsequent sulfonylation, or for the direct N-arylation of a pre-formed this compound with an aryl halide to generate derivatives.

Table 2: Potential Methods for Introduction of the 1-Sulfonamide Moiety
MethodReagentsDescriptionPotential Challenges
Direct N-Sulfonylation1H-pyrrolo[3,2-b]pyridine, Sulfamoyl chloride, BaseDirect reaction to form the N-S bond.Reduced nucleophilicity of the pyrrole nitrogen.
Two-Step N-Sulfonylation1H-pyrrolo[3,2-b]pyridine, Sulfonyl chloride, Base; then AmineFormation of an N-sulfonyl intermediate followed by amination.Control of reactivity and potential side reactions.
Sulfonation with Py·SO31H-pyrrolo[3,2-b]pyridine, Py·SO3 complexPotential for N-sulfonylation, although C-sulfonation is common.Regioselectivity between N- and C-sulfonation.
Metal-Catalyzed CouplingHalogenated precursors, Sulfonamide, Palladium or Copper catalystFormation of the N-S bond via cross-coupling.Optimization of catalytic conditions for the specific substrate.

Regioselective Functionalization and Derivatization of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine scaffold offers multiple sites for functionalization, allowing for the synthesis of a wide range of derivatives. The regioselectivity of these reactions is influenced by the electronic properties of the bicyclic system.

The pyrrole ring is generally more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic aromatic substitution . The C3-position is the most nucleophilic carbon in the 1H-pyrrolo[3,2-b]pyridine system, analogous to indole, and thus electrophilic attack preferentially occurs at this position. quora.com

For functionalization of the pyridine ring, nucleophilic aromatic substitution can be employed, particularly if the ring is activated with electron-withdrawing groups or contains a good leaving group (e.g., a halogen). Halogenated 1H-pyrrolo[3,2-b]pyridines are versatile intermediates for further derivatization.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. By using a directing group, typically on the pyridine ring or the pyrrole nitrogen, it is possible to direct lithiation to a specific ortho-position, which can then be quenched with various electrophiles. researchgate.netwikipedia.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are extensively used for the functionalization of halogenated 1H-pyrrolo[3,2-b]pyridines. These reactions allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, at specific positions on the scaffold. nih.govbeilstein-journals.org

Table 3: Regioselective Functionalization of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
PositionReaction TypeDescription
C3Electrophilic Aromatic SubstitutionPreferred site for electrophilic attack due to the electron-rich nature of the pyrrole ring.
Pyridine Ring (various positions)Nucleophilic Aromatic SubstitutionRequires an activating group or a good leaving group on the pyridine ring.
Pyridine Ring (ortho to a directing group)Directed ortho-Metalation (DoM)Allows for regioselective introduction of functional groups via lithiation.
Halogenated PositionsPalladium-Catalyzed Cross-CouplingVersatile method for introducing a wide range of substituents at specific positions.

Substituent Effects on Reaction Selectivity

The strategic placement of substituents on the pyrrolopyridine core plays a pivotal role in directing the selectivity of chemical reactions, a critical consideration in the synthesis of complex derivatives. The electronic and steric nature of these substituents can influence the reactivity of various positions on the heterocycle, thereby enabling regioselective modifications.

Furthermore, the chemoselectivity of cross-coupling reactions, a cornerstone of modern synthetic chemistry, is heavily influenced by the existing substitution pattern. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, researchers found that the oxidative addition of a palladium catalyst occurred preferentially at the C-2 position over the C-4 position on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This observation necessitated a strategic alteration of the synthetic route, introducing the amino group at C-4 prior to the C-2 arylation to achieve the desired product. nih.gov

Table 1: Impact of Substituents on Reaction Outcomes

SubstituentPositionReaction TypeObserved Effect on Selectivity
Bulky Amide GroupAmide portionAcylationDecreased biological activity, suggesting steric hindrance at the active site. nih.gov
Iodo GroupC-2Palladium-catalyzed Cross-CouplingPreferential oxidative addition at C-2 over C-4, dictating the sequence of synthetic steps. nih.gov
Electron-donating/withdrawing groupsPhenyl ringSuzuki-Miyaura CouplingInfluences the electronic properties of the boronic acid, affecting reaction kinetics and yield.

Advanced Synthetic Techniques for Library Generation

The demand for large and diverse collections of compounds for biological screening has spurred the development of advanced synthetic techniques. These methods are designed to be efficient, versatile, and amenable to automation, facilitating the rapid generation of compound libraries.

Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov The development of novel MCRs for the synthesis of heterocyclic systems, including pyrrolopyridines, is an active area of research. By systematically varying the individual components in an MCR, chemists can rapidly generate a library of structurally diverse analogs of this compound, which can then be screened for desired biological activities.

Domino Cyclization Approaches

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. These elegant processes allow for the rapid construction of complex polycyclic systems from relatively simple starting materials. beilstein-journals.org Domino approaches are particularly well-suited for the synthesis of fused heterocyclic systems like the pyrrolopyridine core.

For example, a domino C-N coupling/hydroamination reaction has been successfully employed to prepare pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org Similarly, a novel palladium/copper-catalyzed domino reaction involving a Sonogashira cross-coupling, isomerization, and intramolecular condensation has been developed for the synthesis of functionalized pyrrolo[1,2-b]pyridazines. rsc.org A domino synthesis of pyrrolo[1,2-a]pyrazines from 1H-2-pyrrolecarbaldehyde and vinyl azides has also been reported. researchgate.net Such strategies, when applied to the synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives, can significantly streamline the synthetic process and provide access to novel chemical space.

Optimization of Reaction Conditions for Scalability in Preclinical Research

The transition from laboratory-scale synthesis to the larger quantities required for preclinical studies presents a unique set of challenges. Reaction conditions that are effective on a milligram scale may not be practical or safe for multi-gram or kilogram-scale production. Therefore, the optimization of reaction conditions is a critical step in the drug development process.

Key parameters that are often optimized include:

Catalyst Loading: Reducing the amount of expensive and potentially toxic metal catalysts is a primary goal.

Solvent Selection: Identifying greener, safer, and more easily removable solvents is crucial.

Reaction Temperature and Time: Minimizing energy consumption and reaction time improves efficiency and throughput.

Purification Methods: Developing scalable purification techniques, such as crystallization, to replace chromatography is often necessary.

In the synthesis of pyrrolo[2,3-d]pyrimidine analogs, for instance, reactions such as the Buchwald-Hartwig and Suzuki-Miyaura cross-couplings are employed. mdpi.com The scalability of these reactions would depend on optimizing factors like the choice of palladium catalyst, ligand, base, and solvent system to ensure high yields and purity on a larger scale.

Systematic Variation of Substituents on the this compound Scaffold

Systematic modification of substituents on the 1H-pyrrolo[3,2-b]pyridine core has been crucial for modulating the potency, selectivity, and pharmacokinetic properties of these derivatives.

A specific example of a compound featuring substitution on the pyridine moiety is 1-[(2-nitrophenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine-6-carboxamide, which incorporates a carboxamide group at the C6 position. drugbank.com

The pyrrole nitrogen (N1) is a critical position for modification, allowing for the introduction of various side chains that can significantly influence biological activity and physicochemical properties.

In the development of ACC1 inhibitors, initial studies identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent inhibitor. nih.gov However, this compound suffered from poor physicochemical and pharmacokinetic properties. nih.gov Further investigation into the N1 substituent led to the discovery that replacing the methyl group with a larger isopropyl group resulted in a novel derivative with not only potent ACC1 inhibition but also favorable bioavailability in mouse pharmacokinetic studies. nih.gov This demonstrates that increasing the steric bulk at the N1 position can be a successful strategy to address pharmacokinetic issues without sacrificing potency. nih.gov

Conversely, in the pursuit of phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated pyrrolo[3,2-b]pyridine derivative was found to be inactive, suggesting that for some targets, substitution at this position is detrimental to activity. nih.gov

For GluN2B NAMs, a variety of substituents have been explored at the N1 position, typically tethered via a linker. nih.gov These modifications were aimed at improving solubility and permeability. nih.gov The data in the table below illustrates how different N1-substituents affect the potency and metabolic stability of 6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine derivatives. nih.gov

CompoundN1-SubstituentGluN2B IC50 (µM)Rat Liver Microsomal Intrinsic Clearance (µL/min/mg)
Compound A(CH2)2CONH20.019110
Compound B(CH2)2CON(CH3)20.01852
Compound C(CH2)2CO(azetidine)0.03390
Compound D(CH2)2CONH(cyclopropyl)0.027110

Data sourced from ACS Medicinal Chemistry Letters. nih.gov

Identification of Key Pharmacophores for Biological Activity

Based on the active derivatives of 1H-pyrrolo[3,2-b]pyridine, key pharmacophoric features can be identified.

For GluN2B NAMs: The essential pharmacophore consists of three main components:

The core 1H-pyrrolo[3,2-b]pyridine scaffold. nih.gov

A substituted aryl group at the C6 position, such as 4-fluoro-3-methylphenyl, which appears critical for potency. nih.gov

An amide-containing side chain attached to the N1 position, which modulates potency and pharmacokinetic properties. The presence of both a hydrogen bond donor and acceptor in the amide group is a key feature. nih.gov

For ACC1 Inhibitors: The pharmacophore includes:

The 1H-pyrrolo[3,2-b]pyridine core. nih.gov

A carboxamide group at the C3 position. nih.gov

A small alkyl group at the N1 position, with an isopropyl group being optimal for balancing potency and oral availability. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel this compound Derivatives

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for discovering novel chemotypes with improved properties. namiki-s.co.jpchimia.ch Bioisosterism involves the substitution of atoms or groups with other groups that have similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.com Scaffold hopping is a more drastic form of bioisosteric replacement where the central core of a molecule is replaced with a structurally different scaffold to access new chemical space and intellectual property. chimia.ch

The 1H-pyrrolo[3,2-b]pyridine core itself was identified as a promising scaffold for GluN2B NAMs through a high-throughput screening campaign, representing a distinct chemical class from previously known modulators. nih.gov Subsequent optimization efforts involved modifications of the core, which can be considered a form of scaffold hopping to improve properties. nih.gov

Furthermore, the broader class of pyrrolopyridines has been successfully employed in bioisosteric replacement strategies. For instance, the 1H-pyrrolo[2,3-b]pyridine ring system (an isomer of the scaffold ) has been used as a bioisostere to mimic the pyrrolopyrimidine scaffold in the design of Janus kinase 3 (JAK3) inhibitors, as it effectively mimics the purine (B94841) of ATP. wikipedia.org This demonstrates the utility of the pyrrolopyridine nucleus as a versatile template that can replace other heterocyclic systems to achieve desired biological activities. wikipedia.org

Optimization of Potency and Selectivity through Rational Structural Modifications

Rational drug design has been pivotal in refining the therapeutic potential of 1H-pyrrolo[3,2-b]pyridine derivatives by enhancing their potency, selectivity, and pharmacokinetic profiles.

In the development of GluN2B NAMs, optimization efforts were directed at improving brain penetration and reducing off-target effects, such as cytochrome P450 inhibition and hERG channel binding. nih.gov This was achieved by modifying the secondary amide on the N1-linked side chain, which also served to eliminate two hydrogen bond donors, thereby improving permeability. nih.gov The transition from a primary amide (CONH₂) to a dimethylamide (CON(CH₃)₂) on the side chain, for example, maintained high potency while significantly improving metabolic stability by reducing the intrinsic clearance rate in rat liver microsomes from 110 to 52 µL/min/mg. nih.gov These modifications led to the identification of several compounds that achieved greater than 75% receptor occupancy in rats after oral dosing. nih.gov

For the ACC1 inhibitor series, optimization was driven by the need to overcome the poor physicochemical and pharmacokinetic properties of an initial N1-methyl lead compound. nih.gov By rationally exploring alternative alkyl groups at the N1 position, researchers discovered that the 1-isopropyl derivative (1k) not only retained potent enzymatic and cellular activity but also exhibited favorable oral bioavailability. nih.gov Oral administration of this optimized compound in an in vivo pharmacodynamics study resulted in a significant reduction of malonyl-CoA concentration in xenograft tumors, confirming target engagement in a preclinical model. nih.gov

CompoundN1-SubstituentACC1 IC50 (nM)14C Acetate Uptake IC50 (nM)Mouse Bioavailability (F%)
1c-CH31.2140N/A
1k-CH(CH3)21.512039

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Computational Approaches in the Design and Optimization of 1h Pyrrolo 3,2 B Pyridine 1 Sulfonamide Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a cornerstone of computational drug design, employed to predict the preferred orientation of a ligand when bound to a target protein. For 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide analogues, docking studies are crucial for understanding how modifications to the core structure influence binding affinity and specificity. While specific docking studies on the this compound are not extensively published, valuable insights can be drawn from studies on the closely related 1H-pyrrolo[2,3-b]pyridine sulfonamide isomer, which has been investigated as a potential anticancer agent. dntb.gov.uanih.gov

These simulations virtually place the ligand into the target's binding site, calculating a score based on the complementarity of shapes and the favorability of intermolecular interactions. This process allows researchers to prioritize which novel analogues to synthesize, saving significant time and resources. researchgate.net

Analysis of Predicted Binding Modes and Key Intermolecular Interactions (e.g., Hinge Region, P-loop)

A critical output of molecular docking is the predicted binding pose of the ligand. Analysis of this pose reveals key intermolecular interactions that stabilize the ligand-target complex. For kinase inhibitors, a common target class for pyrrolopyridine scaffolds, interactions with specific regions of the ATP-binding site are paramount for potent inhibition. researchgate.net

Hinge Region: This flexible segment connects the N- and C-lobes of the kinase domain. Potent kinase inhibitors typically form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. researchgate.net For 1H-pyrrolo[2,3-b]pyridine sulfonamide derivatives targeting RSK2, docking studies have shown that the pyrrolopyridine core acts as a hinge-binder, forming crucial hydrogen bonds. nih.gov It is predicted that the nitrogen atoms within the 1H-Pyrrolo[3,2-b]pyridine core would similarly engage in these critical hinge interactions.

P-loop (Phosphate-binding loop): This glycine-rich loop is involved in positioning the ATP phosphate (B84403) groups. The conformation of the P-loop can vary, and some inhibitors are designed to bind specifically to a particular conformation, such as the "folded" P-loop. nih.gov Docking simulations can predict whether analogues will interact favorably with this region, often through hydrophobic interactions or by influencing the loop's conformation. nih.gov

In a typical docking study of a this compound analogue with a target kinase, the sulfonamide moiety would be analyzed for its potential to form hydrogen bonds or other electrostatic interactions with charged or polar residues within the binding pocket, potentially enhancing affinity and contributing to selectivity. nih.gov

Table 1: Illustrative Key Interactions for a Hypothesized this compound Analogue Docked into a Kinase Active Site

Ligand Moiety Protein Region Interacting Residue (Example) Interaction Type
Pyrrolo[3,2-b]pyridine N7 Hinge Region Backbone NH Hydrogen Bond
Pyrrolo[3,2-b]pyridine N1-H Hinge Region Backbone C=O Hydrogen Bond
Sulfonamide SO2 Solvent-exposed region Lysine Hydrogen Bond / Salt Bridge

Prediction of Ligand Affinity and Target Selectivity

Docking algorithms use scoring functions to estimate the binding free energy, providing a prediction of ligand affinity (often represented as a docking score). researchgate.net By comparing the docking scores of a series of analogues, researchers can predict which chemical modifications are likely to improve potency.

Furthermore, docking the same set of ligands into the binding sites of different proteins (e.g., various kinases) can predict target selectivity. An analogue that shows a significantly better docking score for the intended target compared to off-targets is predicted to be more selective. mdpi.com This is crucial for avoiding unwanted side effects. For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR showed that minor structural changes could significantly alter selectivity against related kinases. rsc.org These predictions help guide the design of compounds with improved safety profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. uran.ua For a series of this compound analogues, a QSAR model could predict the inhibitory activity of newly designed compounds before they are synthesized.

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric attributes. Statistical methods are then used to build a model that relates these descriptors to the observed activity. Studies on related tricyclic quinoline (B57606) derivatives have successfully used descriptors like logP, molecular volume, and dipole moment to model diuretic activity. uran.ua A similar approach could identify the key structural features of this compound analogues that govern their target potency.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking. researchgate.net For a this compound analogue, an MD simulation would reveal whether the key hydrogen bonds with the hinge region are maintained over time and how the ligand adapts its conformation within the binding pocket. nih.gov

These simulations also provide insights into the flexibility of both the ligand and the protein, highlighting conformational changes that may occur upon binding. This information is valuable for understanding the energetic contributions to binding and for refining the design of analogues to better fit the dynamic nature of the target. researchgate.net

Virtual Screening and De Novo Design of Novel this compound Chemotypes

Computational techniques can be used not only to optimize existing scaffolds but also to discover entirely new ones.

Virtual Screening: This method involves docking large libraries of commercially available or virtual compounds against a biological target. nih.gov The top-scoring compounds are then selected for experimental testing. This approach could be used to identify novel chemotypes that bind to the same target as this compound, potentially offering different properties or intellectual property space. researchgate.net

De Novo Design: This technique involves building novel molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target. The software considers the shape and chemical environment of the active site to design molecules with high predicted affinity. This could lead to the creation of entirely novel scaffolds based on the this compound pharmacophore, but with unique core structures.

WaterMap Analysis for Ligand-Water Interaction Characterization

The binding of a ligand to a protein target often involves the displacement of water molecules from the binding site. WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in the active site. researchgate.net It identifies "unhappy" or high-energy water molecules that, if displaced by a part of a ligand, would result in a significant gain in binding affinity.

For the this compound scaffold, a WaterMap analysis of the target's binding site would highlight specific locations where modifying the ligand to displace an unfavorable water molecule could be particularly beneficial. A study on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting JAK3 found that the core scaffold displaced several unfavorable water molecules in the hinge region, contributing to their binding. researchgate.net This type of analysis provides a powerful, quantitative guide for ligand optimization by focusing on the thermodynamics of solvent displacement.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1H-pyrrolo[2,3-b]pyridine sulfonamide
1H-pyrrolo[2,3-b]pyridine-5-carboxamide
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide
1H-pyrrolo[3,2-c]pyridine

Computational Chemistry for Mechanistic Insights

Computational chemistry has emerged as an indispensable tool in the elucidation of molecular-level interactions and reaction mechanisms involving novel therapeutic agents. In the context of this compound analogues, computational approaches provide critical insights that guide the design and optimization of more potent and selective molecules. These in silico methods allow researchers to visualize and analyze the interactions between small molecules and their biological targets, predict their binding affinities, and understand the underlying principles governing their activity.

Molecular modeling techniques, such as docking studies, are frequently employed to predict the binding conformation of ligands within the active site of a target protein. For instance, in a study of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), molecular docking was used to elucidate the binding mechanisms of these compounds. researchgate.net This approach helps in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the ligand-protein complex. Similarly, molecular modeling has been instrumental in the design of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers, where docking models guided the introduction of substituents to access specific lipophilic and polar regions within the target enzyme. nih.gov

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful methods for understanding the relationship between the structural features of a series of compounds and their biological activity. A 3D-QSAR study on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors yielded robust models with high predictive power. imist.ma The contour maps generated from these analyses are critical in identifying the specific steric and electrostatic fields around the molecules that enhance or diminish their inhibitory activity, thus providing a mechanistic basis for the observed structure-activity relationships. imist.ma

The following table summarizes the statistical results of the CoMFA and CoMSIA models for 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors:

Modelr²_test
CoMFA 0.650.860.97
CoMSIA 0.740.960.95

Data sourced from a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives. imist.ma

Furthermore, quantum mechanics-based methods like Density Functional Theory (DFT) calculations are utilized to investigate the electronic properties of molecules and the energetics of reaction mechanisms. For example, DFT calculations were used to study the formation of triazole-linked bis-pyrrolo[2,3-d]pyrimidines, confirming that the reaction is highly exergonic and demonstrating the necessity of a Cu(I) catalyst to overcome the kinetic barrier. mdpi.com These calculations provide a fundamental understanding of the reaction pathway at the electronic level.

In the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors, molecular modeling was used to demonstrate how these compounds interact with the enzyme, providing a rationale for their observed potency and selectivity. nih.gov These computational insights are crucial for the iterative process of lead optimization, enabling the rational design of new analogues with improved pharmacological profiles.

The table below details key interactions observed in molecular modeling studies of various pyrrolopyridine analogues with their respective targets:

Compound ClassTargetKey Computational InsightReference
1H-pyrrolo[2,3-b]pyridine derivativesTNIKElucidation of binding mechanisms within the active site. researchgate.net
1H-pyrrolo[2,3-c]pyridine-7-amine derivativesH+/K+-ATPaseGuided substituent placement to access lipophilic and polar sites. nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesTubulinInteraction with the colchicine (B1669291) binding site via hydrogen bonds with Thrα179 and Asnβ349. nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivativesPDE4BExplained the basis for potency and selectivity against the target enzyme. nih.gov

Collectively, these computational strategies provide a powerful framework for gaining mechanistic insights into the action of this compound analogues, facilitating the journey from lead compound to clinical candidate.

Pharmacological Characterization and Biological Target Engagement

Janus Kinase (JAK) Inhibition by 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide Derivatives

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent modulators of the Janus kinase family, which are crucial intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors. This signaling is fundamental to immune responses and hematopoiesis.

The therapeutic efficacy and safety profile of JAK inhibitors are heavily dependent on their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Research has focused on designing derivatives of the pyrrolopyridine scaffold that exhibit specific selectivity profiles.

For instance, a series of N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides were designed to be JAK1-selective inhibitors. wipo.int The (S,S)-enantiomer of one such derivative, compound 38a , demonstrated excellent potency for JAK1 with significant selectivity over JAK2, JAK3, and TYK2. wipo.int Conversely, other chemical modifications to the 1H-pyrrolo[2,3-b]pyridine ring have led to compounds with moderate to high selectivity for JAK3. acs.orgnih.gov Compound 14c , for example, was identified as a potent and moderately selective JAK3 inhibitor. acs.orgnih.gov

Table 1: Selectivity Profile of Representative Pyrrolopyridine Derivatives against JAK Isoforms

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity Profile
11d25133.5JAK3-preferential
14c47305.1JAK3-preferential
38aPotentSelective overSelective overJAK1-selective

By inhibiting JAKs, these compounds effectively block the downstream signaling cascade known as the JAK/STAT pathway. This interruption of signal transduction is particularly relevant in immune cells, which rely on cytokine signaling for activation and proliferation. A key assay to determine the immunomodulatory effect of these compounds is the inhibition of interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation, a process highly dependent on JAK3 signaling. acs.org

Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent effects in this assay. Compound 31 , a potent JAK3 inhibitor, exhibited a strong immunomodulating effect on IL-2-stimulated T cell proliferation. nih.gov Similarly, compound 14c also showed a significant immunomodulating effect in the same cellular assay, confirming that its enzymatic inhibition of JAK3 translates to a functional cellular response. acs.orgnih.gov

The cellular effects of these JAK-inhibiting compounds suggest their potential as immunomodulatory agents for treating immune-mediated diseases. This has been explored in preclinical models of disease. In a rat heterotopic cardiac transplant model, designed to assess the prevention of organ transplant rejection, compound 31 was shown to prolong graft survival, providing in vivo evidence of its potent immunomodulatory activity. nih.gov

Antiproliferative and Anticancer Activities of this compound Analogues

Analogues based on the pyrrolopyridine scaffold have also been extensively investigated for their potential as anticancer agents. Their antiproliferative effects are often achieved by targeting other classes of enzymes crucial for cancer cell growth and survival, such as various tyrosine kinases and histone deacetylases.

The 1H-pyrrolo[3,2-b]pyridine core and its isomers serve as a versatile scaffold for designing inhibitors against a range of tyrosine kinases implicated in oncogenesis.

FLT3 and c-Met: A series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were synthesized and evaluated for their kinase inhibitory activities. One analogue, compound 32 , showed exceptional potency against both Fms-like tyrosine kinase 3 (Flt-3) and c-Met, with IC₅₀ values of 1.16 nM and 1.92 nM, respectively. Another series of 1H-pyrrolo[2,3-b]pyridine derivatives was specifically designed as FLT3 inhibitors for acute myeloid leukemia, with compound CM5 demonstrating potent inhibition of both FLT3 and its internal tandem duplication (ITD) mutant. uniroma1.it

IGF-1R: Exploration of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines led to the discovery of novel inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.govosti.gov Several of these compounds demonstrated potent, nanomolar-level inhibition in both enzymatic and cellular assays. nih.gov

EGFR: A patent application has described 1H-pyrrolo[3,2-b]pyridine derivatives as irreversible inhibitors of mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. wipo.int

FAK: Through a fragment-based discovery approach, highly substituted 1H-pyrrolo[2,3-b]pyridines were identified as potent inhibitors of Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion, migration, and survival. acs.orgresearchgate.net

TNIK: The 1H-pyrrolo[2,3-b]pyridine scaffold was found to be a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a target in colorectal cancer. researchgate.netbohrium.comnih.gov Optimized compounds in this series achieved IC₅₀ values below 1 nM. bohrium.comnih.gov

MPS1: Structure-based design efforts have yielded potent and selective inhibitors of the mitotic kinase monopolar spindle 1 (MPS1) based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govacs.org The optimized compound CCT251455 was shown to be a potent and selective tool for investigating MPS1 biology. nih.govacs.org

Table 2: Inhibitory Activity of Pyrrolopyridine Derivatives against Various Tyrosine Kinases

Target KinaseScaffoldKey Compound(s)Reported Potency (IC₅₀)
FLT31H-pyrrolo[2,3-b]pyridine321.16 nM
c-Met1H-pyrrolo[2,3-b]pyridine321.92 nM
IGF-1R1H-pyrrolo[2,3-b]pyridineVariousNanomolar potency
EGFR (mutant)1H-pyrrolo[3,2-b]pyridineVariousIrreversible inhibition
FAK1H-pyrrolo[2,3-b]pyridineVariousSubmicromolar cellular inhibition
TNIK1H-pyrrolo[2,3-b]pyridineVarious< 1 nM
MPS11H-pyrrolo[3,2-c]pyridineCCT251455Potent and selective

In the field of epigenetics, HDACs are validated targets for cancer therapy. A series of novel HDAC inhibitors have been designed and synthesized based on pyrrolo[2,3-b]pyridine scaffolds. nih.gov One compound, B3 , exhibited potent inhibitory activity against multiple HDAC isoforms. nih.gov It was particularly effective against the class IIb enzyme HDAC6, with an IC₅₀ value of 4.4 nM. nih.gov It also showed potent inhibition of the class I enzymes HDAC1, HDAC2, and HDAC3. nih.gov This compound subsequently demonstrated strong antiproliferative effects against several tumor cell lines, inducing cell cycle arrest and apoptosis. nih.gov

Table 3: Inhibitory Profile of Compound B3 against HDAC Isoforms

HDAC IsoformIC₅₀ (nM)
HDAC15.2
HDAC26.0
HDAC38.8
HDAC64.4
HDAC8173.0

Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)

While direct studies on this compound are limited, research into closely related analogues provides significant insight into the potential of this scaffold as an inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). ACC1 is a critical enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. Its role in various diseases, including cancer, has made it an attractive therapeutic target.

A series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been designed and synthesized as novel ACC1 inhibitors. Structure-activity relationship (SAR) studies identified key hydrogen bond donors and acceptors within the scaffold that are crucial for potent inhibitory activity. Notably, the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, known as compound 1k , emerged as a promising ACC1 inhibitor with significant cellular potency. In preclinical studies, oral administration of compound 1k led to a significant reduction in the concentration of malonyl-CoA in HCT-116 xenograft tumors, confirming target engagement in vivo. This demonstrates the potential of the 1H-pyrrolo[3,2-b]pyridine core as a foundation for developing effective ACC1 inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate Reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor for the synthesis of nucleic acids and amino acids, making DHFR a key target for antimicrobial and anticancer therapies. researchgate.net The inhibition of DHFR disrupts DNA synthesis, leading to the arrest of cell growth. researchgate.net

While sulfonamides as a chemical class are known to interfere with the folate pathway, and various pyridine-containing heterocyclic compounds have been investigated as DHFR inhibitors, specific research detailing the inhibitory activity of this compound against DHFR is not extensively documented in publicly available literature. nih.govmdpi.com Studies on other fused heterocyclic systems, such as pyrrolo[3,2-f]quinazolines, have shown potent DHFR inhibition, suggesting that the broader pyrrolopyridine family may have potential in this area. nih.gov

Regulation of Cell Cycle Progression and Induction of Apoptosis

The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are fundamental processes for controlling cell proliferation and eliminating damaged or cancerous cells. mdpi.com Many anticancer agents exert their effects by arresting the cell cycle at specific phases (e.g., G0/G1, S, or G2/M) or by triggering apoptotic pathways. nih.gov

Investigations into related pyrrolopyridine isomers have demonstrated significant effects on these cellular processes. For instance, certain derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to cause cell cycle arrest in the G2/M phase and induce apoptosis in HeLa cancer cells. tandfonline.comnih.gov Similarly, some 1H-pyrrolo[2,3-b]pyridine derivatives have been found to induce apoptosis in breast cancer cells. rsc.org While these findings highlight the potential of the general pyrrolopyridine structure in cancer therapy, direct experimental data on the specific effects of this compound on cell cycle progression and apoptosis induction remains to be fully elucidated.

Effects on Cellular Proliferation in Various Cancer Cell Lines

The antiproliferative activity of chemical compounds against various cancer cell lines is a cornerstone of oncology research. The cell lines MOLM-13 and MV4-11 (acute myeloid leukemia), HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), A-549 (lung cancer), and Du-145 (prostate cancer) represent a diverse panel for assessing potential anticancer agents.

Research on isomers of the 1H-pyrrolo[3,2-b]pyridine scaffold has shown promising results. Derivatives of 1H-pyrrolo[3,2-c]pyridine, for example, have demonstrated potent antiproliferative effects against HeLa and MCF-7 cell lines. nih.govtandfonline.com Furthermore, a specific 1H-pyrrolo[3,2-c]pyridine derivative showed cell-based antiproliferative activity in the HCT-116 human colon cancer cell line. acs.org The related 1H-pyrrolo[2,3-b]pyridine scaffold, when functionalized with a phenyl sulfonamide group, has also been evaluated for its anti-proliferation activity. nih.govresearchgate.net However, comprehensive screening data detailing the specific effects of this compound across the full panel of the aforementioned cell lines is not widely available.

Compound ScaffoldCell LineActivity NotedReference
1H-pyrrolo[3,2-c]pyridineHeLaPotent Antiproliferative (IC₅₀ = 0.12 µM for compound 10t) nih.govtandfonline.com
1H-pyrrolo[3,2-c]pyridineMCF-7Potent Antiproliferative (IC₅₀ = 0.21 µM for compound 10t) nih.govtandfonline.com
1H-pyrrolo[3,2-c]pyridineHCT-116Antiproliferative (GI₅₀ = 0.55 µM for compound 8) acs.org
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (with phenyl sulfonamide)MDA-MB-468Strong Antiproliferative (IC₅₀ = 0.13 µM for compound B1) nih.gov

Antiviral Potential of this compound Derivatives

Activity against Plant Viruses (e.g., TMV, PVY, CMV)

Plant viruses such as Tobacco mosaic virus (TMV), Potato virus Y (PVY), and Cucumber mosaic virus (CMV) cause significant crop damage and economic losses worldwide. The development of effective antiviral agents is crucial for agriculture. The sulfonamide moiety is a known pharmacophore in compounds with potential antiviral properties.

Studies have shown that various heterocyclic compounds incorporating a sulfonamide group can be effective against plant viruses. For example, novel purine (B94841) nucleoside derivatives containing a sulfonamide moiety demonstrated good antiviral activities against PVY, CMV, and TMV. nih.gov One particular compound from this class exhibited excellent curative and protective activities against PVY and CMV and also showed potent inactivating activity against TMV. nih.gov While this establishes the potential of the sulfonamide group in this context, specific studies on this compound derivatives for plant virus inhibition have not been prominently reported.

Compound ClassVirusActivity at 500 µg/mL (Compound 5)Reference
Purine nucleoside sulfonamidesPVYCurative: 52.5%, Protective: 60.0% nih.gov
CMVCurative: 52.0%, Protective: 60.2%
Purine nucleoside sulfonamidesTMVInactivating Activity (EC₅₀) = 48.8 µg/mL nih.gov

Inhibition of HIV-1 Replication

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a major global health challenge, necessitating the discovery of new antiviral agents that can target different stages of the viral replication cycle. mdpi.com The sulfonamide functional group has been incorporated into various heterocyclic scaffolds to explore anti-HIV activity. nih.govmdpi.com

Several classes of pyrrolopyridine isomers and related structures have been investigated as potential HIV-1 inhibitors. For example, derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have shown inhibitory activity against HIV-1 replication. mdpi.com However, there is a lack of specific published data on the anti-HIV-1 activity of derivatives from the this compound series.

Antimicrobial and Antimycobacterial Activities

Derivatives of the 1H-pyrrolo[3,2-b]pyridine nucleus have been investigated for their potential as antimicrobial and antimycobacterial agents. Research has demonstrated that modifications to this core structure can yield compounds with significant biological activity against various pathogens.

A novel series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine (B126380) has been synthesized and evaluated for antibacterial properties. researchgate.net Within this series, compounds featuring a 4-fluorophenyl or a 4-chlorophenyl group demonstrated notable activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. researchgate.net Specifically, compounds designated 8m (4-fluorophenyl) and 8n (4-chlorophenyl) were identified as having significant antibacterial efficacy. researchgate.net

Another study identified a different class of derivatives, 5-oxo-4H-pyrrolo[3,2-b]pyridines, as promising antibacterial agents following a high-throughput screening campaign. researchgate.net The two most active compounds from this series showed minimum inhibitory concentration (MIC) values of 1.2 µg/mL and 1.8 µg/mL. researchgate.net One of these compounds exhibited outstanding activity against S. aureus and slight activity against Gram-negative bacteria. researchgate.net The core 1H-pyrrolo[3,2-b]pyridine scaffold has been noted for its activity against resistant strains of E. coli. nih.govmdpi.com

A thorough review of available scientific literature yielded no specific information regarding the inhibition of virulence factors, such as quorum sensing, by this compound or its related derivatives.

The aforementioned series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives was also screened for antitubercular activity against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method. researchgate.net Several compounds in the series displayed potent anti-TB activity, with MIC values comparable to the reference drug Pyrazinamide. researchgate.net

The most active compounds were 8m (4-fluorophenyl), 8n (4-chlorophenyl), and 8i (4-methoxyphenyl), all of which recorded a potent MIC of 3.12 µg/mL. This level of activity was equivalent to that of Pyrazinamide. researchgate.net In silico docking studies suggested that these compounds may exert their effect by interacting with the active site of DprE1, a key enzyme in mycobacterial cell wall synthesis, indicating a potential mechanism of action for their antimycobacterial effects. researchgate.net

Table 1: Antimycobacterial Activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv

Compound R Substituent MIC (µg/mL)
8i 4-methoxyphenyl 3.12
8m 4-fluorophenyl 3.12
8n 4-chlorophenyl 3.12
Pyrazinamide - 3.12

Data sourced from Bodige et al., 2019. researchgate.net

NADPH Oxidase 2 (NOX2) Inhibition for Neuroprotection

Following a comprehensive search of scientific literature, no studies were found that specifically investigate this compound or any related derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold as inhibitors of NADPH Oxidase 2 (NOX2). Consequently, there is no available data on their potential for preventing oxidative stress in microglial cells or mitigating neuroinflammation. Research in this area has focused on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold. mdpi.comnih.gov

No information is available for the specified compound.

No information is available for the specified compound.

Phosphodiesterase 4B (PDE4B) Inhibition for Central Nervous System Applications

A thorough literature review did not identify any research evaluating this compound or other derivatives of the 1H-pyrrolo[3,2-b]pyridine core for inhibitory activity against Phosphodiesterase 4B (PDE4B). Studies on pyrrolopyridine-based PDE4B inhibitors have been centered on the 1H-pyrrolo[2,3-b]pyridine isomer. nih.govacs.org

A thorough search of publicly available scientific literature and databases has yielded no specific pharmacological data for the compound This compound concerning its activity on Carbonic Anhydrase (CA), the TRPA1 receptor, Retinol-Binding Protein 4 (RBP4), or other receptors and enzymes.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" based on the currently available information. The pharmacological characterization for this particular compound does not appear to be published in the sources reviewed.

Preclinical Pharmacokinetics and Metabolism Studies Excluding Clinical Human Data

In Vitro ADME Profiling

In vitro ADME studies are fundamental in early drug development to identify compounds with favorable pharmacokinetic properties. For derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, several key assays have been employed to assess their potential as drug candidates.

The potential for a compound to inhibit major cytochrome P450 enzymes is a critical safety assessment to avoid drug-drug interactions. Predictive models and in vitro assays are used to determine the inhibitory promiscuity of compounds. For a related compound, 3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine, predicted data suggests a high potential for CYP inhibitory promiscuity, with predicted inhibitory activity against several CYP isoforms. drugbank.com Another related compound, 1-[(2-NITROPHENYL)SULFONYL]-1H-PYRROLO[3,2-B]PYRIDINE-6-CARBOXAMIDE, is predicted to have low CYP inhibitory promiscuity. drugbank.com In the development of 1H-pyrrolo[3,2-b]pyridine based GluN2B-selective negative allosteric modulators, decreasing cytochrome P450 inhibition was a key optimization goal. nih.gov

Table 1: Predicted Cytochrome P450 Inhibition for a 1H-pyrrolo[2,3-b]pyridine Derivative

CYP IsoformPredicted Activity
CYP450 1A2Inhibitor
CYP450 2C9Non-inhibitor
CYP450 2D6Inhibitor
CYP450 2C19Inhibitor
CYP450 3A4Inhibitor

Data is for 3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine and is predictive. drugbank.com

Permeability is a key factor influencing a drug's oral absorption. The Madin-Darby canine kidney (MDCK) cell line, particularly when transfected with the human MDR1 gene (MDCK-MDR1), is a widely used model to assess passive permeability and the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter. creative-biolabs.comcreative-bioarray.com While specific MDCK-MDR1 permeability data for 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide was not found, the general principles of the assay are well-established. The apparent permeability coefficient (Papp) is calculated to quantify the rate of permeation. An efflux ratio, comparing the permeability in the basolateral-to-apical versus apical-to-basolateral directions, is used to identify P-gp substrates. creative-biolabs.com

Preclinical Bioavailability Considerations

Preclinical bioavailability studies in animal models provide an integrated view of a compound's absorption and first-pass metabolism. For derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, favorable oral bioavailability has been reported. For example, a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k) was found to have favorable bioavailability in a mouse cassette dosing pharmacokinetic study. nih.gov In a separate study on 1H-pyrrolo[3,2-b]pyridine based GluN2B-selective negative allosteric modulators, certain compounds were noted to have good predicted absorption, although they also had moderate to high projected clearance. nih.gov These findings underscore the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold to produce orally bioavailable drug candidates, although specific bioavailability data for this compound is not available in the public domain.

Advanced Research Avenues and Future Directions

Exploration of Novel 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide Scaffolds for Multi-Targeted Therapies

The concept of multi-targeted therapies, where a single drug molecule is designed to interact with multiple biological targets, is a paradigm shift in treating complex multifactorial diseases like cancer. The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as a 4-azaindole, is a "privileged" structure in medicinal chemistry, known for its ability to bind to a variety of biological targets, particularly protein kinases. nih.govscispace.com Derivatives of the parent scaffold have shown inhibitory activity against a range of kinases, including DYRK1B, DYRK2, and histone deacetylase 6 (HDAC6), highlighting its potential for polypharmacology. nih.gov

The addition of the sulfonamide moiety to this scaffold opens up new possibilities for creating novel multi-target agents. The sulfonamide group can act as a versatile linker and a pharmacophore, capable of forming key hydrogen bond interactions within enzyme active sites. lookchem.com Research is now focused on designing derivatives of this compound that can simultaneously inhibit key nodes in aberrant signaling pathways. For instance, a single molecule could be engineered to target both a specific protein kinase and another unrelated enzyme involved in tumor progression or inflammation. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. researchgate.net

Target ClassSpecific ExamplesRationale for Multi-Targeting
Protein KinasesFGFR, c-Met, DYRK1B/2Simultaneous inhibition of parallel or downstream signaling pathways to overcome resistance and improve efficacy in cancer. nih.govnih.govmdpi.com
Epigenetic ModifiersHDACsCombining kinase inhibition with epigenetic modulation to achieve synergistic anti-cancer effects. nih.gov
Other EnzymesTopoisomerase, Carbonic AnhydraseBroadening the therapeutic window by hitting targets involved in different aspects of disease pathology. scispace.com

Development of Resistance Mechanisms Studies in Preclinical Models

A significant challenge in targeted therapies, particularly in oncology, is the emergence of drug resistance. This can occur through various mechanisms, including mutations in the target protein that prevent drug binding or the activation of alternative signaling pathways. Given that pyrrolo[3,2-b]pyridine derivatives are potent inhibitors of kinases like FGFR, understanding and overcoming resistance is a critical area of research. researchgate.netpdbj.org

Future preclinical studies on this compound derivatives will need to incorporate robust models for studying resistance. This involves generating drug-resistant cell lines through long-term exposure to the compound and then using these models to elucidate the molecular mechanisms of resistance. For example, in the context of FGFR inhibitors, acquired resistance often arises from gatekeeper mutations in the kinase domain. pdbj.org Studies will aim to identify which mutations confer resistance to this specific sulfonamide scaffold. This knowledge is crucial for the design of next-generation inhibitors that can overcome these resistance mechanisms. These studies will likely employ techniques such as saturation mutagenesis to proactively identify potential resistance mutations before they are observed in a clinical setting.

Application of Advanced Omics Technologies in Understanding Compound Action

To fully understand the biological effects of this compound derivatives, researchers are turning to advanced "omics" technologies. These high-throughput methods, including genomics, proteomics, and metabolomics, provide a global view of the cellular changes induced by a compound. acs.org This systems biology approach moves beyond a single-target perspective to create a comprehensive picture of the drug's mechanism of action. nih.gov

For instance, proteomics can be used to identify the direct targets of a compound and also to map the downstream changes in protein expression and phosphorylation that occur upon target engagement. This can reveal unexpected off-target effects or highlight the compound's impact on entire signaling networks. acs.org Similarly, gene expression profiling (transcriptomics) can show how the compound alters cellular pathways at the mRNA level. Integrating these multi-omics datasets can help in identifying predictive biomarkers of response, understanding mechanisms of toxicity, and discovering novel therapeutic applications for the compound. larvol.com

Omics TechnologyApplication in Pyrrolopyridine-Sulfonamide ResearchPotential Insights
Proteomics Target identification, pathway analysis, phosphoproteomicsUnbiased identification of on- and off-targets; understanding of downstream signaling effects.
Genomics/Transcriptomics Gene expression profiling of treated cellsIdentification of gene signatures associated with drug sensitivity or resistance; pathway modulation.
Metabolomics Analysis of cellular metabolite changesUnderstanding the impact on cellular metabolism; identifying metabolic vulnerabilities.

Emerging Therapeutic Applications of this compound Derivatives in Neglected Diseases

While much of the focus for kinase inhibitors has been on oncology, the versatile 1H-pyrrolo[3,2-b]pyridine scaffold is showing significant promise for the treatment of neglected infectious diseases. This represents a major growth area for derivatives of this chemical class.

One of the most promising applications is in the development of new treatments for tuberculosis (TB). Several pyrrolo[3,2-b]pyridine derivatives have been identified as potent inhibitors of the essential mycobacterial enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). semanticscholar.orgacs.orgresearchgate.net This enzyme is crucial for the synthesis of the mycobacterial cell wall, and its inhibition is lethal to the bacteria. acs.org The compound TBA-7371, which features a 1H-pyrrolo[3,2-b]pyridine core, is currently in clinical trials for TB. nih.govdrugbank.com This success provides a strong rationale for exploring this compound derivatives for anti-TB activity.

Furthermore, patent literature indicates that compounds containing the pyrrolo[3,2-b]pyridine scaffold are being investigated for activity against a range of parasitic diseases, including Leishmaniasis, Human African Trypanosomiasis (sleeping sickness), and Chagas disease. google.comgoogle.comgoogleapis.com The development of novel, orally bioavailable drugs for these debilitating diseases is a global health priority. Research has also highlighted the potential of 7-azaindole (B17877) (a related scaffold) derivatives as a new class of antimalarials, targeting parasite-specific kinases like PfCLK3. acs.org

Neglected DiseaseTarget/MechanismStatus of Pyrrolopyridine Derivatives
Tuberculosis DprE1 InhibitionClinical trials (e.g., TBA-7371). nih.govdrugbank.com
Leishmaniasis Undisclosed parasitic targetsPreclinical/Patent stage. google.comgoogle.com
Human African Trypanosomiasis Undisclosed parasitic targetsPreclinical/Patent stage. google.comgoogle.com
Chagas Disease Undisclosed parasitic targetsPreclinical/Patent stage. google.comgoogle.com
Malaria PfCLK3 Kinase InhibitionPreclinical research. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrolopyridine-Sulfonamides

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including those based on the this compound scaffold. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods.

In the context of pyrrolopyridine derivatives, ML models are already being used to explore the chemical space and predict the biological activity of new compounds. semanticscholar.orgacs.org For example, machine learning algorithms can be trained on existing structure-activity relationship (SAR) data to predict the potency of novel, unsynthesized molecules. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. semanticscholar.org ML is also being applied to predict toxicological properties and to model in vivo efficacy based on in vitro data, which could help to reduce the failure rate of compounds in later stages of development. semanticscholar.orgnih.gov Furthermore, AI can be used to design novel scaffolds de novo, generating molecules with desired properties that may not have been conceived through traditional medicinal chemistry approaches.

Q & A

Q. How can data from multi-kinase profiling be leveraged for SAR refinement?

  • Methodological Answer : High-throughput kinase panels (e.g., Eurofins KinaseProfiler®) identify off-target kinases. Structural analogs are designed to eliminate unwanted activity (e.g., modifying the pyrrolopyridine core or sulfonamide substituents). Free-energy perturbation (FEP) simulations predict binding affinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.